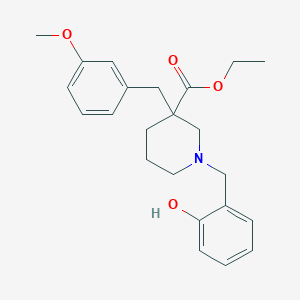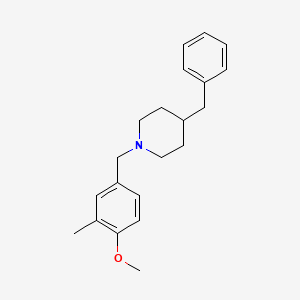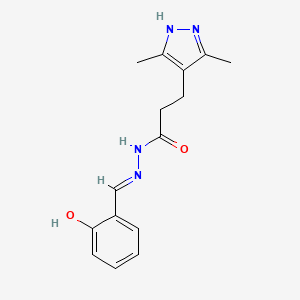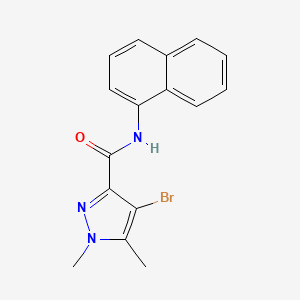
1-(1,1-dioxidotetrahydro-3-thienyl)piperidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,1-dioxidotetrahydro-3-thienyl)piperidine hydrochloride, also known as TTA-386, is a synthetic compound that has been developed for scientific research purposes. This compound is a selective modulator of peroxisome proliferator-activated receptor delta (PPARδ), which is a nuclear receptor that plays a key role in regulating lipid metabolism, inflammation, and insulin sensitivity.
作用机制
1-(1,1-dioxidotetrahydro-3-thienyl)piperidine hydrochloride is a selective modulator of PPARδ, which means that it binds to and activates PPARδ without affecting other PPAR subtypes. PPARδ activation leads to the transcriptional regulation of genes involved in lipid metabolism, inflammation, and insulin sensitivity. This compound has been shown to increase fatty acid oxidation, reduce triglyceride synthesis, and improve glucose uptake in various tissues. In addition, this compound has anti-inflammatory effects by suppressing the expression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
This compound has been shown to have beneficial effects on lipid metabolism, glucose homeostasis, and inflammation in various animal models. This compound treatment has been shown to reduce body weight, improve glucose tolerance, and decrease plasma triglyceride and cholesterol levels in obese and diabetic mice. In addition, this compound treatment has been shown to reduce inflammation and atherosclerotic lesion formation in mice fed a high-fat diet. This compound has also been shown to have neuroprotective effects in a mouse model of Alzheimer's disease.
实验室实验的优点和局限性
1-(1,1-dioxidotetrahydro-3-thienyl)piperidine hydrochloride has several advantages for lab experiments. It is a selective modulator of PPARδ, which means that it can be used to study the specific role of PPARδ in various physiological and pathological conditions. This compound has also been shown to have high potency and efficacy in activating PPARδ. However, this compound has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its use in in vitro assays. In addition, this compound has a short half-life in vivo, which can limit its use in long-term studies.
未来方向
There are several future directions for the research of 1-(1,1-dioxidotetrahydro-3-thienyl)piperidine hydrochloride. One direction is to investigate the therapeutic potential of this compound in metabolic disorders such as obesity, diabetes, and dyslipidemia. Another direction is to study the role of PPARδ in cancer, cardiovascular disease, and neurodegenerative disorders using this compound. Furthermore, future studies could focus on the optimization of the synthesis method of this compound to improve its solubility and pharmacokinetic properties. Overall, this compound has the potential to be a valuable tool for scientific research in the field of PPARδ biology and related diseases.
合成方法
1-(1,1-dioxidotetrahydro-3-thienyl)piperidine hydrochloride can be synthesized using a multistep synthetic route that involves the condensation of 1,3-cyclohexanedione with 3-mercapto-2-methylpropanoic acid to form the thienylpiperidine intermediate. This intermediate is then oxidized to form the corresponding sulfone, which is subsequently reduced to the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yield of the final product.
科学研究应用
1-(1,1-dioxidotetrahydro-3-thienyl)piperidine hydrochloride has been widely used in scientific research to study the role of PPARδ in various physiological and pathological conditions. PPARδ activation has been shown to improve insulin sensitivity, reduce inflammation, and promote lipid metabolism. This compound has been used to investigate the therapeutic potential of PPARδ activation in metabolic disorders such as obesity, diabetes, and dyslipidemia. In addition, this compound has been used to study the role of PPARδ in cancer, cardiovascular disease, and neurodegenerative disorders.
属性
IUPAC Name |
3-piperidin-1-ylthiolane 1,1-dioxide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2S.ClH/c11-13(12)7-4-9(8-13)10-5-2-1-3-6-10;/h9H,1-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCUMCYUYRYKQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCS(=O)(=O)C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[(1-phenylspiro[2.4]hept-1-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6017728.png)
![3-{[(3-chlorobenzyl)amino]methyl}-1-(cyclobutylmethyl)-3-hydroxy-2-piperidinone](/img/structure/B6017747.png)

![1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]-N-[(3-methyl-2-thienyl)methyl]ethanamine](/img/structure/B6017763.png)
![N-cyclobutyl-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6017765.png)

![1-[4-(phenylethynyl)benzoyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6017778.png)

![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-N-(2-methoxyethyl)-2-propanamine](/img/structure/B6017791.png)

![5,5'-[(4-chlorophenyl)methylene]bis[6-hydroxy-3-methyl-2-(methylthio)-4(3H)-pyrimidinone]](/img/structure/B6017800.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B6017813.png)
